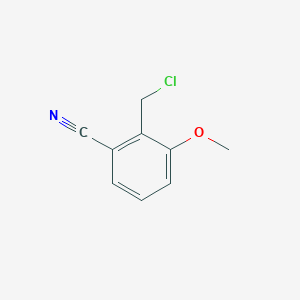
2-(Chloromethyl)-3-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, featuring a chloromethyl group at the second position and a methoxy group at the third position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxybenzonitrile typically involves the chloromethylation of 3-methoxybenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can also enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: 2-(Chloromethyl)-3-methoxybenzaldehyde or 2-(Chloromethyl)-3-methoxybenzoic acid.
Reduction: 2-(Chloromethyl)-3-methoxybenzylamine.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-methoxybenzonitrile depends on its specific application. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic or toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-3-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(Chloromethyl)-4-methoxybenzonitrile: Chloromethyl group at the second position and methoxy group at the fourth position.
3-(Chloromethyl)-4-methoxybenzonitrile: Chloromethyl group at the third position and methoxy group at the fourth position.
Uniqueness
2-(Chloromethyl)-3-methoxybenzonitrile is unique due to the specific positioning of the chloromethyl and methoxy groups, which influence its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds.
Propiedades
Fórmula molecular |
C9H8ClNO |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-methoxybenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4H,5H2,1H3 |
Clave InChI |
RXAKFEXDCQYTMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1CCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12955860.png)
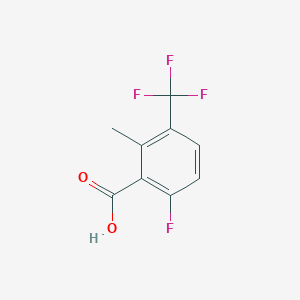
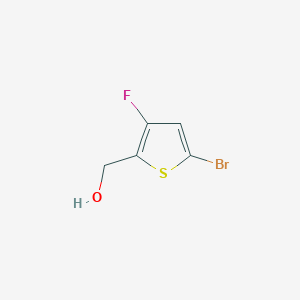

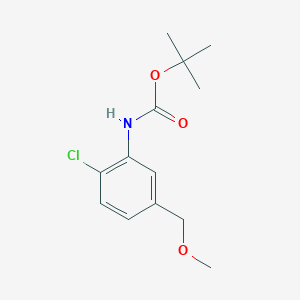
![N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide](/img/structure/B12955877.png)


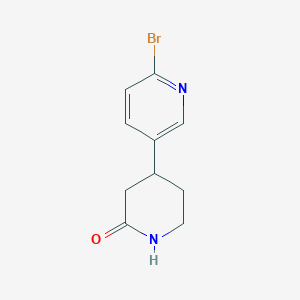
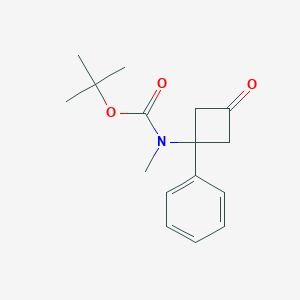
![5-Bromothieno[2,3-b]pyridin-4-ol](/img/structure/B12955926.png)
![2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12955932.png)
